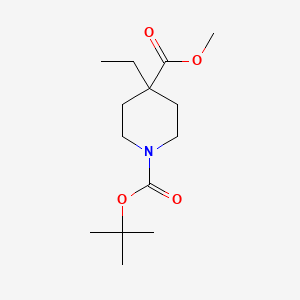![molecular formula C15H22ClNO B1391273 N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine CAS No. 1040680-71-4](/img/structure/B1391273.png)
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is a biochemical compound used for proteomics research . It has a molecular formula of C15H22ClNO and a molecular weight of 267.8 .
Molecular Structure Analysis
The molecular structure of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine has a molecular weight of 267.8 . More detailed physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Analytical and Structural Applications
Analytical Methods for Arylcyclohexylamines A study detailed the analytical profiles of arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, outlining methods for their characterization and quantification in biological matrices using various techniques such as gas chromatography, nuclear magnetic resonance, and liquid chromatography-mass spectrometry (De Paoli et al., 2013).
Structural Characterization and Complex Formation N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were prepared and characterized, revealing their binuclear nature and electrochemical properties through analytical and spectroscopic methods (Dolaz et al., 2009).
Conformation and Configuration Analysis The conformations and relative configurations of various cyclohexanamines, including derivatives of N-(propan-2-yl)cyclohexanamine, were analyzed, providing insights into their structural assignments established through NMR techniques (Montalvo-González et al., 2010).
Applications in Material Science
Powder Diffraction Data for Potential Pesticides Powder diffraction data of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to 2-(4-chlorophenoxy) compounds, were characterized, providing new diffraction data and unit-cell parameters, indicating their potential as pesticides (Olszewska et al., 2009).
Crystal Structure and Herbicidal Activity The crystal structure and herbicidal activity of compounds structurally similar to N-substituted cyclohexanamines were studied, offering insights into their synthesis, crystallographic data, and effectiveness in herbicidal activity (Liu et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)propyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12(11-17-14-5-3-2-4-6-14)18-15-9-7-13(16)8-10-15/h7-10,12,14,17H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPXZCVEUXFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



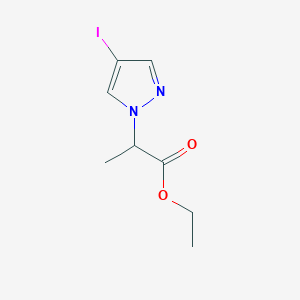
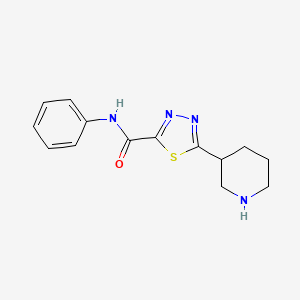
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
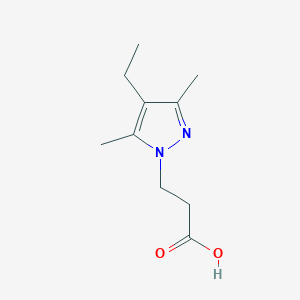
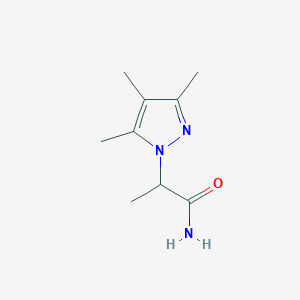
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
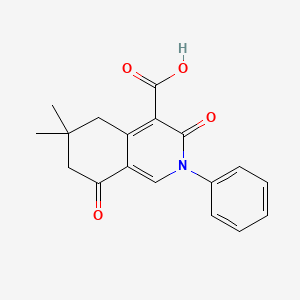
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
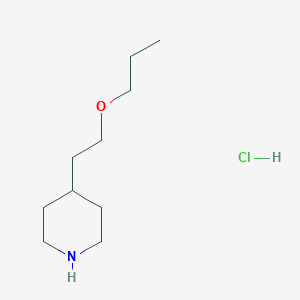
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
